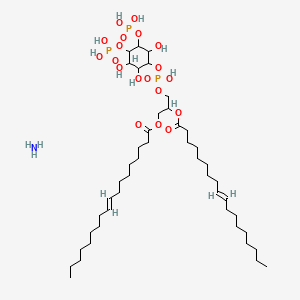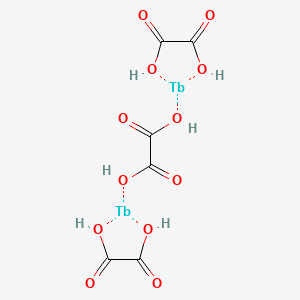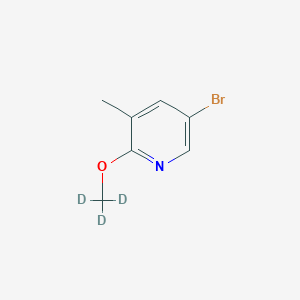
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside is a synthetic carbohydrate derivative with the molecular formula C21H26O5 and a molecular weight of 358.43 g/mol . This compound is notable for its biomedical applications, particularly in disease research due to its remarkable antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and glycosylation. One common method includes the benzylation of hydroxyl groups at positions 2 and 3 of the glucopyranoside ring, followed by methylation at the anomeric carbon .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. This involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzyl groups or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehydes or ketones, while reduction can produce benzyl alcohols .
Applications De Recherche Scientifique
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies of carbohydrate-protein interactions and cellular processes.
Medicine: Investigated for its antitumor properties and potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism by which Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. This compound can inhibit cellular processes by interfering with carbohydrate-protein interactions, which are crucial for cell signaling and function. Its antitumor properties are attributed to its ability to disrupt the growth and proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Methyl 3,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside: Another benzylated glucopyranoside with similar applications in biomedical research.
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: A related compound with additional benzyl groups, used in carbohydrate chemistry.
Uniqueness: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective benzylation at positions 2 and 3, combined with the absence of a hydroxyl group at position 6, makes it particularly valuable in studies of carbohydrate interactions and antitumor activity.
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C21H26O5/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(21(23-2)26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-22H,13-14H2,1-2H3 |
Clé InChI |
LMZPIJSGRUVEAM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


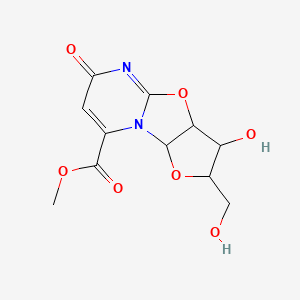



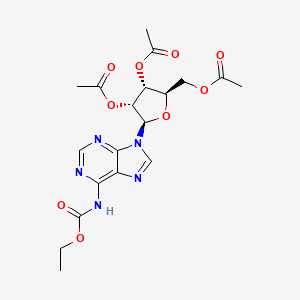
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)





